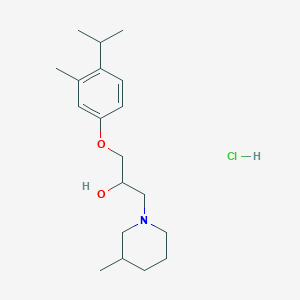
4-(4-methylphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-methylphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide, also known as mitoQ, is a synthetic antioxidant that has gained significant attention in scientific research due to its potential therapeutic applications. MitoQ is a derivative of coenzyme Q10 and is designed to target mitochondria, the powerhouse of the cell, to protect against oxidative stress and improve cellular function.
Mecanismo De Acción
MitoQ works by targeting the mitochondria and reducing oxidative stress. MitoQ is selectively taken up by the mitochondria due to its positive charge and accumulates there, where it can scavenge free radicals and prevent oxidative damage. MitoQ also improves mitochondrial function by increasing the production of ATP, the energy currency of the cell.
Biochemical and Physiological Effects:
MitoQ has been shown to have various biochemical and physiological effects in different diseases. In Parkinson's disease, MitoQ has been shown to reduce oxidative stress and improve mitochondrial function, leading to improved motor function. In Alzheimer's disease, MitoQ has been shown to reduce amyloid-beta accumulation and improve cognitive function. In cardiovascular disease, MitoQ has been shown to reduce oxidative stress and improve endothelial function, leading to improved cardiovascular health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MitoQ has several advantages for lab experiments, including its ability to selectively target the mitochondria and its antioxidant properties. However, MitoQ also has limitations, including its relatively high cost and limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research on MitoQ. One area of interest is the potential use of MitoQ in the treatment of cancer, as it has been shown to induce apoptosis in cancer cells. Another area of interest is the development of more efficient synthesis methods for MitoQ to reduce its cost and increase its availability for research and clinical use. Additionally, further studies are needed to fully understand the mechanisms of action of MitoQ and its potential therapeutic applications in various diseases.
Métodos De Síntesis
MitoQ is synthesized by reacting ubiquinone-10 with 4-amino-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPOL) in the presence of a reducing agent such as sodium borohydride. The resulting product is then oxidized to form 4-(4-methylphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide.
Aplicaciones Científicas De Investigación
MitoQ has been extensively studied for its potential therapeutic applications in various diseases such as Parkinson's disease, Alzheimer's disease, cardiovascular disease, and cancer. MitoQ has been shown to improve mitochondrial function, reduce oxidative stress, and protect against cell death in these diseases.
Propiedades
IUPAC Name |
3-(4-methylphenyl)-1,1-dioxo-2,3-dihydro-1,2,5-thiadiazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2S/c1-6-2-4-7(5-3-6)8-9(10)12-15(13,14)11-8/h2-5,8,11H,1H3,(H2,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HINBIMPVYOXDFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=NS(=O)(=O)N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60387526 |
Source


|
| Record name | 1,2,5-Thiadiazol-3-amine, 4,5-dihydro-4-(4-methylphenyl)-, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60387526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
141542-11-2 |
Source


|
| Record name | 1,2,5-Thiadiazol-3-amine, 4,5-dihydro-4-(4-methylphenyl)-, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60387526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methoxy-4-[4-(4-methylphenoxy)butoxy]benzene](/img/structure/B5157838.png)
![2-(2-{4-[4-methyl-6-(methylthio)-2-quinolinyl]-1-piperazinyl}ethoxy)ethanol](/img/structure/B5157842.png)
![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-[(2E)-2-methyl-2-buten-1-yl]piperidine](/img/structure/B5157843.png)
![(5-{[5-(3-bromophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B5157851.png)

![N-mesityl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5157870.png)
![N-({[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B5157877.png)
![2-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B5157878.png)
![2-{[3-(2,6-diisopropylphenoxy)propyl]amino}ethanol](/img/structure/B5157896.png)
![N-{2-[2-(4-methyl-2-nitrophenoxy)ethoxy]ethyl}-2-propen-1-amine](/img/structure/B5157902.png)

![N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide](/img/structure/B5157926.png)

![1-cyclohexyl-2-[4-(trifluoromethyl)benzyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5157933.png)